molecular formula C13H16N2O2 B1484338 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-03-5

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484338
CAS RN: 2098075-03-5
M. Wt: 232.28 g/mol
InChI Key: CYGAMZPGTFJURH-UHFFFAOYSA-N
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Description

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 6-BHPTD) is a compound that has been studied extensively in recent years. It has been found to have a variety of applications in a range of scientific research areas, including drug synthesis, enzyme inhibition, and metabolic regulation.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative approaches in the synthesis and modification of bicyclic compounds, including derivatives related to the compound of interest. For instance, one study elaborates on the synthesis of precursors to cumulenones, involving the condensation of bicyclic ketones with dioxan-diones, showcasing the versatility of these compounds in chemical synthesis (Brown et al., 1985). Another study focuses on the facile methylation of bicyclic enolates, further underscoring the chemical reactivity and potential applications of these compounds in creating more complex molecular structures (Werstiuk et al., 1992).

Material Science and Polymer Chemistry

Significant research has been directed towards enhancing the properties of materials through the incorporation of bicyclic structures. Jing and Hillmyer (2008) discussed the use of a bifunctional monomer derived from lactide for toughening polylactide, indicating the potential of bicyclic compounds in improving polymer characteristics for industrial applications (Jing & Hillmyer, 2008).

Antimicrobial Activity

The antimicrobial properties of derivatives have been a subject of exploration, with studies like that by Struga et al. (2008), which synthesized and tested the antimicrobial activity of derivatives of tricyclo[5.2.1.02,6]Dec-8-ene-3,5-dione. Such studies reveal the biomedical implications and potential therapeutic uses of bicyclic compounds (Struga et al., 2008).

Drug Development and Pharmacokinetics

In drug development, the synthesis of specifically labeled compounds, such as deuterated versions, is crucial for pharmacokinetic studies. Conlon and Kiesman (2007) synthesized a deuterium-labeled version of an adenosine A1 antagonist, showcasing the role of bicyclic compounds in the development of new pharmaceuticals (Conlon & Kiesman, 2007).

properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-15-12(16)7-11(14-13(15)17)10-6-8-3-4-9(10)5-8/h3-4,7-10H,2,5-6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGAMZPGTFJURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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